2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride
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Overview
Description
2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the dihydrochloride salt. One common synthetic route includes the cyclization of a suitable linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of spirocyclic compounds.
Scientific Research Applications
2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
Materials Science: The rigid and stable spirocyclic framework can be utilized in the design of novel materials with unique properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The spirocyclic structure can enhance binding affinity and selectivity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride
- 2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride
Uniqueness
2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atoms within the ring system. This structural arrangement can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,7,10-triazaspiro[5.6]dodecan-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-8-6-10-5-3-9(12-8)2-1-4-11-7-9;;/h10-11H,1-7H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIUPOPRXLZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC(=O)N2)CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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